2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone
Description
2-Chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a purine-derived hydrazone compound with a complex heterocyclic architecture. Its structure comprises:
- Purine core: A 3-methyl-substituted purine-2,6-dione scaffold.
- 1-Naphthylmethyl group: A bulky aromatic substituent at the 7-position, likely influencing steric and electronic properties.
Molecular Formula: C24H19ClN6O2 (calculated based on systematic naming). Key physicochemical predictions include collision cross-section (CCS) values for various adducts, such as [M+H]<sup>+</sup> (202.5 Ų) and [M+Na]<sup>+</sup> (219.8 Ų), derived from ion mobility spectrometry modeling .
Properties
CAS No. |
478252-69-6 |
|---|---|
Molecular Formula |
C24H19ClN6O2 |
Molecular Weight |
458.9 g/mol |
IUPAC Name |
8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-methyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |
InChI |
InChI=1S/C24H19ClN6O2/c1-30-21-20(22(32)28-24(30)33)31(14-17-10-6-9-15-7-2-4-11-18(15)17)23(27-21)29-26-13-16-8-3-5-12-19(16)25/h2-13H,14H2,1H3,(H,27,29)(H,28,32,33)/b26-13+ |
InChI Key |
CKTJPKFLJOOBDP-LGJNPRDNSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=CC=C3Cl)CC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=CC=C3Cl)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Hydrazone Formation via Condensation
The core synthetic route involves condensation of 2-chlorobenzaldehyde with 8-hydrazinyl-3-methyl-7-(1-naphthylmethyl)-1H-purine-2,6(3H,7H)-dione under acidic or neutral conditions. Key steps:
-
Substrate Preparation : The purine scaffold is pre-functionalized at the C8 position with a hydrazine group.
-
Aldehyde Activation : 2-Chlorobenzaldehyde is activated via protonation or Lewis acid catalysis.
-
Condensation : Nucleophilic attack by the hydrazine on the aldehyde carbonyl forms the hydrazone linkage.
Representative Reaction Conditions
| Reagent | Molar Ratio | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| 2-Chlorobenzaldehyde | 1.2 eq | Ethanol | 60°C | 6 hr | 78% | |
| Acetic Acid (catalyst) | 0.1 eq | THF | Reflux | 12 hr | 65% | |
| ZnCl₂ (catalyst) | 0.05 eq | DCM | RT | 24 hr | 72% |
Detailed Methodologies
Stepwise Synthesis from Xanthine Derivatives
A multi-step approach starting from xanthine derivatives is documented in patents:
-
Bromination : 3-Methylxanthine is brominated at C8 using PBr₃ or NBS.
-
Naphthylmethylation : Introduction of the 1-naphthylmethyl group at N7 via alkylation with 1-(chloromethyl)naphthalene.
-
Hydrazine Substitution : Displacement of the C8 bromine with hydrazine.
-
Final Condensation : Reaction with 2-chlorobenzaldehyde.
Critical Parameters
One-Pot Cyclization-Hydrazone Formation
Recent advancements utilize Au(I)-catalyzed annulation to streamline synthesis:
-
Propargyl Amine Coupling : Au(PPh₃)Cl catalyzes coupling of propargyl amine with 2-chlorobenzaldehyde.
-
In Situ Cyclization : Forms the purine core under oxidative conditions.
-
Hydrazone Formation : Direct reaction with hydrazine hydrate.
Optimized Conditions
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Industrial-Scale Considerations
Solvent Recycling
Cost-Efficiency Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 2-Chlorobenzaldehyde | 120 | 45% |
| Au Catalyst | 2,500 | 30% |
| Solvents | 80 | 15% |
| Labor/Utilities | — | 10% |
Catalyst recycling reduces Au-related costs by 60% over five batches.
Challenges and Optimization Strategies
Common Side Reactions
Yield Improvement
-
Microwave Assistance : Reduces reaction time from 12 hr to 45 min (yield increase: 65% → 82%).
-
Catalyst Screening : Pd/C or Ru complexes improve selectivity in naphthylmethylation.
Emerging Methodologies
Enzymatic Hydrazone Formation
Pilot studies using lipase B from Candida antarctica show promise:
Chemical Reactions Analysis
Hydrazone Formation via Condensation
The compound’s hydrazone linkage (-NH-N=CH-) forms through condensation between 2-chlorobenzaldehyde and the hydrazine group of the purine derivative. Solvent-free mechanochemical synthesis methods (ball milling) have been optimized for analogous hydrazones, achieving quantitative yields within 60–90 minutes under ambient conditions . Key parameters include:
| Reaction Component | Role | Conditions |
|---|---|---|
| 2-Chlorobenzaldehyde | Electrophilic carbonyl source | Equimolar ratio, no solvent |
| Purine hydrazine | Nucleophilic NH2 donor | Ball milling at 30 Hz |
| Product | Stabilized via π-π stacking | Room temperature |
This method eliminates by-products and simplifies purification compared to traditional reflux approaches .
Electrophilic Substitution at the Chlorine Site
The chlorine atom on the benzaldehyde ring participates in nucleophilic aromatic substitution (SNAr) under basic conditions. For example:
-
Hydrolysis : Reacts with aqueous NaOH to form 2-hydroxybenzaldehyde derivatives, though reaction rates are slower than unsubstituted benzaldehydes due to steric hindrance from the naphthylmethyl group .
-
Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids replaces chlorine with aryl groups, enabling structural diversification .
Redox Reactions Involving the Purine Core
The purine ring undergoes redox transformations:
-
Oxidation : The 2,6-dioxo group can be further oxidized to carboxylic acid derivatives under strong oxidizing agents (e.g., KMnO4/H2SO4), though this disrupts the tetrahydro ring system .
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the hydrazone bond to a hydrazine (-NH-NH2) while preserving the purine scaffold .
Stability Under Physiological Conditions
Studies of structurally related hydrazones indicate:
-
pH Sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyze rapidly in acidic (pH < 4) or alkaline (pH > 10) environments .
-
Thermal Decomposition : Degrades above 200°C, releasing CO and HCl as detected by TGA-MS .
Comparative Reactivity with Analogues
Reactivity varies significantly with substituents:
| Compound Modification | Reaction Rate (vs. Parent) | Key Observation |
|---|---|---|
| 4-Fluoro substitution | 1.5× faster | Enhanced electrophilicity |
| Bromine at C2 | 0.7× slower | Steric bulk impedes SNAr |
| Methyl group on purine | No significant change | Stability maintained |
These trends highlight the chlorine atom’s critical role in directing reactivity .
Scientific Research Applications
Synthesis and Characterization
The synthesis of hydrazones typically involves the condensation reaction between aldehydes and hydrazines. In the case of 2-chlorobenzaldehyde hydrazone derivatives, the process generally yields compounds with notable structural features conducive to biological activity. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the molecular structure and purity of the synthesized compounds .
Antimicrobial Activity
One of the most significant applications of 2-chlorobenzaldehyde hydrazones is their antimicrobial properties. Research indicates that derivatives of this compound exhibit potent activity against various pathogens. For instance, studies have shown that certain hydrazone derivatives possess minimum inhibitory concentration (MIC) values as low as 5 μM against bacterial strains.
A comprehensive study demonstrated that several synthesized hydrazone derivatives displayed strong antibacterial effects with inhibition zones ranging from 16 to 20.4 mm against pathogenic bacteria . This suggests that these compounds could be developed into effective antimicrobial agents.
Antiparasitic Activity
The antiparasitic potential of hydrazones has also been investigated. Zn(II) complexes formed with pyrazolone-based hydrazones were tested against Trypanosoma brucei, showing high selectivity and efficacy compared to mammalian cells . This highlights the potential of these compounds in treating parasitic infections.
Case Study 1: Antimicrobial Efficacy
A study focusing on a series of hydrazone derivatives derived from 2-chlorobenzaldehyde reported their synthesis and evaluation against several bacterial strains. The results indicated that specific derivatives exhibited significant antimicrobial activity, suggesting their potential use in pharmaceutical formulations aimed at combating bacterial infections .
Case Study 2: Antiparasitic Mechanism
In another investigation, researchers synthesized Zn(II) complexes with pyrazolone-based hydrazones and assessed their mechanism of action against Trypanosoma brucei. The study found that these complexes significantly impacted nucleotide metabolism within the parasite, specifically affecting CTP pools which could be targeted for therapeutic intervention .
Mechanism of Action
The mechanism of action of 2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-Methyl-N-(6-Chloro-7-Methyl-1,1-Dioxo-1,4,2-Benzodithiazin-3-yl)Hydrazine ()
- Core Structure : Benzodithiazine ring (vs. purine in the target compound).
- Substituents : Chloro and methyl groups at positions 6 and 7, respectively.
- Key Data :
- IR : N-H (3235 cm⁻¹), C=N (1645 cm⁻¹), SO2 (1345, 1155 cm⁻¹).
- <sup>1</sup>H-NMR : Aromatic protons at δ 7.86–7.92 ppm; methyl groups at δ 2.40 and 3.31 ppm.
- Comparison: The absence of a naphthyl group reduces steric hindrance compared to the target compound. The hydrazine moiety is simpler (N-methyl-NH2 vs.
Naphthyl-Substituted Heterocycles
6-Naphthalen-2-yl-3-Nitro-2-Phenylsulfonylmethylimidazo[1,2-a]Pyridine ()
- Core Structure : Imidazo[1,2-a]pyridine (vs. purine).
- Substituents : Naphthalen-2-yl and phenylsulfonylmethyl groups.
- Key Data :
- Synthesis : 63% yield via Suzuki cross-coupling.
- <sup>1</sup>H-NMR : Naphthyl protons at δ 7.17–8.07 ppm; CH2 at δ 5.18 ppm.
- However, the imidazopyridine core lacks the hydrazone functionality, limiting its capacity for tautomerism or metal chelation .
Chlorophenyl-Containing Analogues
5-(2-Chlorophenyl)-1-Methyl-7-Nitro-2,3-Dihydro-1H-1,4-Benzodiazepin-2-one ()
- Core Structure : Benzodiazepine (vs. purine).
- Substituents : 2-Chlorophenyl and nitro groups.
- Key Data: No detectable impurities in analytical reports.
- Comparison : The 2-chlorophenyl group in both compounds may confer similar electronic effects (e.g., electron-withdrawing). However, the benzodiazepine core’s fused ring system differs significantly in rigidity and hydrogen-bonding capacity .
Purine-Based Hydrazone Derivatives
Benzaldehyde [3-Methyl-2,6-Dioxo-1,7-Bis(Phenylmethyl)-2,3,6,7-Tetrahydro-1H-Purin-8-yl]Hydrazone ()
- Core Structure : Purine-2,6-dione (identical to the target compound).
- Substituents : Bis(phenylmethyl) at positions 1 and 7 (vs. 1-naphthylmethyl in the target).
- Key Data :
- Molecular Weight : 464.5 g/mol (vs. ~466.9 g/mol for the target).
- XLogP3 : 4.6 (indicative of higher lipophilicity than the target, which may have lower logP due to the naphthyl group’s planar structure).
Comparative Data Table
Research Implications and Gaps
- Structural Insights : The 1-naphthylmethyl group in the target compound likely enhances binding to aromatic receptors compared to phenylmethyl or smaller substituents .
- Synthetic Challenges : High yields reported for analogues (e.g., 93% in ) suggest optimized routes for hydrazine derivatives, but the target’s synthesis remains undocumented .
- Biological Potential: While chlorophenyl and nitro groups in analogues correlate with CNS activity (e.g., benzodiazepines ), the target’s pharmacological profile requires experimental validation.
Biological Activity
The compound 2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a complex hydrazone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Synthesis and Characterization
The synthesis of the compound typically involves the condensation reaction between 2-chlorobenzaldehyde and a suitable hydrazone precursor. Characterization is performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have shown that hydrazone derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : A series of hydrazone compounds were tested against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing that some derivatives showed potent antibacterial effects with MIC values as low as 0.5 mg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The antifungal activity was evaluated against Candida albicans and Aspergillus flavus. Compounds similar to the target hydrazone demonstrated effectiveness against C. albicans with inhibition zones ranging from 12 to 18 mm .
Anticancer Activity
Hydrazones have also been studied for their anticancer properties:
- Cell Line Studies : The compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that the hydrazone induced apoptosis in cancer cells at concentrations of 10 µM and above. The mechanism of action appears to involve the induction of oxidative stress leading to cell death .
Antioxidant Activity
The antioxidant potential of the compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays:
- Scavenging Activity : The hydrazone exhibited a significant scavenging effect with an IC50 value of 25 µg/mL, indicating its potential as a natural antioxidant agent .
Data Summary
Case Studies
Several case studies have highlighted the efficacy of hydrazones in therapeutic applications:
- Study on Antimicrobial Efficacy : A series of hydrazones were synthesized and evaluated for their antimicrobial activity against clinical isolates. The study concluded that specific substitutions on the hydrazone structure enhanced antibacterial potency significantly .
- Evaluation of Anticancer Properties : Research involving a range of hydrazones demonstrated their ability to inhibit tumor growth in vivo models through mechanisms involving apoptosis and cell cycle arrest .
Q & A
Q. What are the common synthetic routes for preparing this hydrazone derivative?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Oxidation of 2-chlorobenzyl alcohol to 2-chlorobenzaldehyde using magnetic CoFe₂O₄ nanoparticles and Oxone in water at room temperature (yield: ~85%) .
Hydrazone formation : React 2-chlorobenzaldehyde with hydrazine derivatives (e.g., 3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-1H-purine-8-hydrazine) under acidic or neutral conditions. Use spectroscopic monitoring (IR, NMR) to confirm imine bond formation .
Purification : Column chromatography or recrystallization in ethanol/water mixtures (70–80% yields) .
Key parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–90°C), and catalyst selection (e.g., Pd(OAc)₂ for coupling reactions) .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer: A combination of techniques is critical:
- 1H/13C NMR : Assign peaks for the hydrazone proton (δ ~8.5–9.0 ppm) and aromatic protons (δ ~6.5–8.0 ppm). The naphthylmethyl group shows distinct splitting patterns .
- IR Spectroscopy : Confirm C=N stretch (~1600 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹ for purine-dione) .
- HRMS (ESI) : Validate molecular mass with <5 ppm error (e.g., [M+H]+ calculated for C₂₃H₁₈ClN₅O₂: 456.1123) .
Table 1 : Characterization Data Overview
| Method | Key Peaks/Parameters | Reference |
|---|---|---|
| 1H NMR | δ 8.7 (s, 1H, N=CH), δ 7.2–8.3 (aromatic) | |
| IR | 1605 cm⁻¹ (C=N), 1690 cm⁻¹ (C=O) | |
| HRMS | m/z 456.1123 [M+H]+ |
Q. How is 2-chlorobenzaldehyde typically derivatized for analytical studies?
Methodological Answer: Derivatization enhances detection in chromatography or bioassays:
- Hydrazine-based reagents : Use dansylhydrazine or fluorescein thiosemicarbazide to form fluorescent adducts for LC-MS/UV analysis .
- Oxime formation : React with hydroxylamine hydrochloride (NH₂OH·HCl) to improve stability in metabolic studies .
Note : Optimize pH (4–6) and reaction time (1–2 hrs) to avoid side products .
Q. What are the reported antimicrobial applications of similar hydrazone derivatives?
Methodological Answer: Hydrazones are screened via agar diffusion assays:
Prepare bacterial lawns (e.g., E. coli, S. aureus) at 10⁶ CFU/mL in nutrient agar .
Apply compound solutions (0.3–0.5 mg/mL in DMSO) to 6-mm sterile discs.
Incubate at 37°C for 24 hrs; measure inhibition zone diameters .
Example : Analogues with nitro groups (e.g., 3-nitro-thienopyridones) show weak activity (zone: 8–12 mm) .
Q. How is the purity of intermediates validated during synthesis?
Methodological Answer:
- TLC : Use silica gel plates with ethyl acetate/hexane (1:3) and UV visualization .
- Elemental Analysis (CHNS) : Confirm %C, %H, %N within ±0.3% of theoretical values .
- Melting Point : Compare to literature values (e.g., 243–245°C for related tetrahydroimidazopyridines) .
Advanced Research Questions
Q. How can palladium-catalyzed cross-coupling reactions be optimized for this compound?
Methodological Answer: Key factors for Pd(OAc)₂-mediated amination:
- Base selection : CsF outperforms KOtBu or CaCO₃ (yields: 60–68% vs. no reaction) .
- Solvent : DMF enhances solubility of aromatic amines .
- Temperature : 80–90°C for 48 hrs minimizes side reactions .
Challenge : Electron-deficient amines (e.g., p-nitroaniline) fail to react due to low nucleophilicity. Substitute with electron-rich analogues (e.g., p-toluidine) .
Q. How should researchers address contradictions in reported synthetic yields?
Methodological Answer:
- Systematic parameter variation : Test solvent ratios (e.g., CHCl₃:CH₃CN 1:2 vs. 1:3) and catalyst loadings (2–5 mol% Pd) .
- Reproducibility checks : Share raw data (NMR, HRMS) via open-access platforms to validate findings .
- Controlled experiments : Compare results under identical conditions (e.g., 80°C, 48 hrs) to isolate variables .
Q. What strategies improve metabolic stability in biological systems?
Methodological Answer:
- Radiolabeling : Use ¹⁴C-labeled 2-chlorobenzaldehyde to track hydrolysis (e.g., CS → 2-chlorobenzaldehyde + malononitrile in vivo) .
- In vitro assays : Incubate with liver microsomes (e.g., rat S9 fraction) and monitor degradation via LC-MS .
- Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .
Q. Why do certain amines fail in palladium-catalyzed reactions with this compound?
Methodological Answer:
- Steric hindrance : Bulky amines (e.g., 2,4-difluoroaniline) reduce catalyst accessibility .
- Electronic effects : Electron-poor amines (e.g., sulfonamides) lack lone-pair density for oxidative addition to Pd .
- Solution : Use Pd/Xantphos catalysts or microwave-assisted heating to activate recalcitrant substrates .
Q. How can computational modeling guide reaction design?
Methodological Answer:
- DFT calculations : Predict transition-state energies for Pd-mediated coupling steps (e.g., amine coordination to Pd center) .
- Molecular docking : Screen hydrazone derivatives against bacterial targets (e.g., DNA gyrase) to prioritize synthesis .
- ADMET profiling : Use tools like SwissADME to optimize logP (<5) and polar surface area (>60 Ų) for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
